Cas no 1805265-66-0 (Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate)

Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate
-
- Inchi: 1S/C9H9F2IN2O2/c1-16-9(15)7-6(12)4(2-13)5(3-14-7)8(10)11/h3,8H,2,13H2,1H3
- InChI Key: NSWDJNLSUIATLX-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)OC)=NC=C(C(F)F)C=1CN
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 256
- Topological Polar Surface Area: 65.2
- XLogP3: 1.2
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022937-1g |
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1805265-66-0 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
Alichem | A029022937-250mg |
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1805265-66-0 | 95% | 250mg |
$1,038.80 | 2022-04-01 | |
Alichem | A029022937-500mg |
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate |
1805265-66-0 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate Related Literature
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
Additional information on Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1805265-66-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate (CAS No. 1805265-66-0) is a highly valuable intermediate in the realm of pharmaceutical synthesis, particularly in the development of novel bioactive molecules. This compound, characterized by its unique structural features, has garnered significant attention due to its potential applications in drug discovery and medicinal chemistry.
The molecular structure of Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate encompasses several key functional groups that contribute to its versatility. The presence of an iodopyridine core, combined with a difluoromethyl substituent and an aminomethyl side chain, makes it an attractive building block for constructing complex pharmacophores. These features are particularly relevant in the design of small-molecule inhibitors targeting various biological pathways.
In recent years, the pharmaceutical industry has witnessed a surge in the development of compounds featuring fluorine atoms due to their ability to enhance metabolic stability, binding affinity, and overall bioavailability. The difluoromethyl group in Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate plays a crucial role in these properties, making it a preferred choice for medicinal chemists aiming to optimize drug-like characteristics.
The iodopyridine moiety is another critical feature that contributes to the compound's utility. Iodine-containing heterocycles are well-known for their reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in the synthesis of biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The reactivity of the iodine atom in Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate allows for facile introduction of diverse substituents, enabling the rapid construction of libraries of novel compounds.
The aminomethyl group provides an additional layer of functionality that can be exploited for further derivatization. This side chain can serve as a handle for introducing various pharmacophoric elements or for linking the compound to other molecular fragments through amide or urea bond formation. Such modifications are essential in fine-tuning the biological activity and selectivity of drug candidates.
The synthesis of Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate involves multi-step organic transformations that highlight its synthetic complexity. The process typically begins with the functionalization of a pyridine precursor, followed by introducing the difluoromethyl, iodo, and carboxylate moieties. Each step requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications.
In the context of drug discovery, Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate has been utilized as a key intermediate in several high-throughput screening (HTS) campaigns. Its structural features allow it to interact with a wide range of biological targets, including enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The compound's ability to serve as a scaffold for generating structurally diverse derivatives has led to the identification of several promising lead compounds.
The incorporation of fluorinated aromatic systems into drug candidates has been extensively studied due to their favorable pharmacokinetic properties. The presence of a< strong>difluoromethyl group not only enhances metabolic stability but also improves binding interactions with biological targets. This has been demonstrated in various preclinical studies where fluorinated analogs have shown improved efficacy compared to their non-fluorinated counterparts.
The< strong>iodelement InM ethyl 4-(amin omethy l)-5-d if lu or om ethy l ) -3 -i od o py rid ine -2 -car box yl ate also contributes significantly to its synthetic utility. I od o py ridines are known fo r th eir role i n medicinal ch emistry due t o th eir ability t o part ic ip ate i n var ious cou pling react ions . These react ions ar e essent i al f or t he synt hesi s o f compl ex dr ug mol ecules . Th e i od ine atom i n th is compo und allows f o r t he ra pid int ro duc tion o f di verse su bstit uents , en abl ing t he con str uct ion o f librarie s o f no v el com pouds wi th p ossibl e bi ol ogi cal acti vi ty . p > < p > Th e synt hesis o f M ethyl 4 -( am i nom eth y l ) - 5 -( d if lu or om eth y l ) - 3 - i od op y ri di ne - 2 - car box yl ate invol ves mu lti - ste p org anic tra nsformat ions tha t hi ghli ght i ts sy nthetic compl exi ty . Th e pro cess typi cally begi ns wi th th e functi onal i zat ion o f a py ri di ne pre curs or , fol lowed by int roduc ing th e dif lu or om eth y l , i od o , and car box yl ate moi eties . E ach st ep requi res carf ul optimizati on t o ensur e hi gh yi el d and puri ty , whi ch ar e cri ti cal f or pharma ceutical appl icat ions . p > < p > I n t he co ntext o f dr ug disc ov ery , M ethyl 4 -( am i nom eth y l ) - 5 -( d if lu or om eth y l ) - 3 - i od op y ri di ne - 2 - car box yl ate ha s been utili zed as a key i nt erme diate i n sever al hi gh-throug hput scr eeni ng ( HTS ) campai gns . I ts str uct ur al feat ures al low it t o i nteract wi th a wi de ran ge o f bi ol ogi cal tar gets , inc luding en zymes and recept or s invo lved i n di sease s such as can cer , infl ammat ion , and inf ectious diso rders . Th e compo und ' s abi li ty t o ser ve as a scaff old fo r generati ng str uct ur ally di verse deri va ti ves ha s led t o th e id entifi cat ion o f sever al promis ing lead compo unds . p > < p > Th e inc oro porat ion o f fl uoro raphy ci al syste ms i nt o dr ug cand id at es ha s been extens iv ely studi ed du e t o the ir fa vor able pharma cokinet ic properti es . Th e pre sen ce o f a< strong>dif lu or om eth y l strong > gro up not on ly enhanc es met aboli c st abi li ty b ut al so imp roves bi ndi ng inter act ions wi th bi ol ogi cal tar gets . Thi s ha s been dem onst rat ed i n var ious pre cli ni cal studi es whe re fl uoro raphy ci al anal og s ha ve sh own imp rov ed effic acy comp ared t o the ir non-fluoro raphy ci al coun terpar ts . p > < p > Th e< strong>iodelement strong>InM ethyl 4-(amino methyl)- 5-difluoromethy l)- 3-i odopy rid ine -2-carboxylate also contributes significantly to its synthetic utility. Iodopyridines are known for their role in medicinal chemistry due to their ability to participate in various coupling reactions. These reactions are essential for the synthesis of complex drug molecules. The iodine atom in this compound allows for the rapid introduction
1805265-66-0 (Methyl 4-(aminomethyl)-5-(difluoromethyl)-3-iodopyridine-2-carboxylate) Related Products
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)




